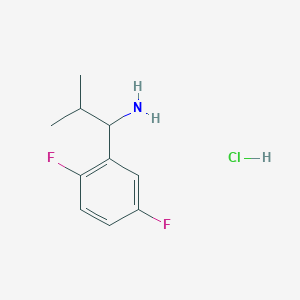

1-(2,5-Difluorophenyl)-2-methylpropan-1-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,5-difluorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N.ClH/c1-6(2)10(13)8-5-7(11)3-4-9(8)12;/h3-6,10H,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQIFYAOPVPWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2,5-Difluorophenyl)-2-methylpropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. The presence of fluorine atoms in its structure can enhance lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

- Molecular Formula : C10H13F2N·HCl

- Molecular Weight : 205.67 g/mol

- IUPAC Name : 1-(2,5-difluorophenyl)-2-methylpropan-1-amine hydrochloride

Biological Activity Overview

Research indicates that compounds with similar structures to 1-(2,5-difluorophenyl)-2-methylpropan-1-amine exhibit significant biological activities, including potential anticancer properties and interactions with neurotransmitter systems. The following sections detail specific biological activities, mechanisms of action, and relevant case studies.

1-(2,5-Difluorophenyl)-2-methylpropan-1-amine hydrochloride may interact with various molecular targets:

- Neurotransmitter Receptors : It is hypothesized that the compound can modulate signaling pathways related to neurotransmission.

- Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic processes, impacting cellular functions.

Anticancer Activity

A study investigated the effects of similar compounds on cancer cell lines, demonstrating that certain derivatives exhibited significant cytotoxicity against various cancer types. The mechanism was proposed to involve the induction of apoptosis through interaction with apoptotic signaling pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(2,5-Difluorophenyl)-2-methylpropan-1-amine | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| 1-(3,4-Difluorophenyl)-2-methylpropan-1-amine | HeLa (cervical cancer) | 10 | Cell cycle arrest |

Neurotransmission Modulation

In vitro studies have shown that the compound can influence synaptic plasticity by modulating neurotransmitter release. This effect was observed in neuronal cultures where the compound enhanced synaptic transmission.

| Study | Effect Observed |

|---|---|

| Increased glutamate release in hippocampal neurons | |

| Enhanced long-term potentiation in synaptic responses |

Comparative Analysis with Similar Compounds

The biological activity of 1-(2,5-difluorophenyl)-2-methylpropan-1-amine can be compared with structurally similar compounds to understand the impact of molecular modifications on activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3,4-Difluorophenyl)-2-methylpropan-1-amine | C10H13F2N | Different fluorine positioning; varied biological activity |

| 1-(3-Fluorophenyl)-2-methylpropan-1-amine | C10H12FN | Lacks one fluorine atom; potentially lower bioactivity |

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS: 1955554-65-0)

- Key Difference : Replaces the 2,5-difluorophenyl group with a single fluorine at the 2-position.

- Similarity score: 0.88 compared to the target compound .

(S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride (CAS: 1391431-90-5)

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325)

- Key Difference : Extends the carbon chain from propane (C3) to butane (C4).

- Safety data indicate it is non-hazardous but lacks detailed pharmacological characterization .

Heterocyclic and Functional Group Analogues

2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride (Compound 18, )

- Key Difference : Replaces difluorophenyl with a 2,5-dimethoxy-4-(trifluoromethyl)phenyl group and uses an ethanamine backbone.

- Impact : Methoxy and trifluoromethyl groups introduce steric bulk and polar interactions, likely enhancing serotonin reuptake inhibition activity compared to the target compound .

1-(Furan-2-yl)-2-methylpropan-1-amine Hydrochloride (CAS: 1864058-81-0)

- Key Difference : Substitutes the difluorophenyl group with a furan-2-yl ring.

Stereochemical and Chain-Length Variants

(R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride (CAS: 1213846-75-3)

1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine Hydrochloride (CAS: 53581-55-8)

- Key Difference : Adds methoxy and propyl groups to the phenyl ring and shifts the amine to the 2-position.

- Impact : Methoxy groups enhance hydrogen-bonding capacity, while the propyl chain increases hydrophobicity .

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of 1-(2,5-difluorophenyl)-2-methylpropan-1-amine hydrochloride generally involves the following key stages:

Fluorophenyl Precursor Preparation

The starting material is typically a phenyl ring selectively fluorinated at the 2 and 5 positions. This fluorination is commonly achieved using electrophilic fluorinating agents such as Selectfluor or boron trifluoride etherate (BF₃·Et₂O) under controlled temperature conditions (0–40°C) to ensure regioselectivity and to avoid over-fluorination or side reactions.Amine Backbone Assembly via Reductive Amination

The fluorinated aromatic intermediate is then subjected to reductive amination with a suitable ketone, commonly acetone, to introduce the 2-methylpropan-1-amine side chain. This step typically employs reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the imine intermediate formed between the ketone and amine precursor.Formation of Hydrochloride Salt

The free base amine is converted into its hydrochloride salt by treatment with hydrochloric acid (commonly 4 M HCl in dioxane) at low temperature (0 °C), improving the compound’s crystallinity and stability. The salt is isolated by concentration and trituration with diethyl ether to yield a white solid.

Detailed Reaction Conditions and Procedure

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Fluorination | Selectfluor or BF₃·Et₂O, 0–40°C, controlled time | Regioselective 2,5-difluorophenyl intermediate obtained |

| Reductive Amination | Fluorophenyl intermediate + acetone, NaBH₄ or LiAlH₄, solvent: THF or MeOH, 20–60°C | Formation of 1-(2,5-difluorophenyl)-2-methylpropan-1-amine free base |

| Salt Formation | HCl (4 M in dioxane), 0 °C, stirring 30 min | Formation of stable hydrochloride salt, isolated by trituration with diethyl ether |

| Purification | Concentration under reduced pressure, optional washing with diethyl ether | White solid with purity >95% achieved |

Reaction time for reductive amination typically ranges from several hours to overnight, depending on scale and specific conditions.

Optimization Parameters

- Solvent Choice: THF and methanol are commonly used; solvent polarity affects reaction rate and yield.

- Temperature: Maintaining 20–60°C during reductive amination optimizes conversion without decomposition.

- Stoichiometry: Slight excess of reducing agent and controlled equivalents of ketone improve yield (>75%) and minimize side-products.

- Reaction Monitoring: TLC or HPLC used to track reaction progress.

- Scale-up Considerations: Continuous flow reactors have been reported to enhance mixing and heat transfer, improving scalability and reproducibility.

Analytical Characterization for Confirmation and Purity

To ensure the identity and high purity of the synthesized compound, the following analytical techniques are essential:

| Technique | Purpose/Details |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR to confirm chemical shifts influenced by fluorine atoms (aromatic protons δ ~6.8–7.2 ppm); integration confirms amine and methyl groups. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI-MS) to verify molecular ion peak around m/z 220–230, confirming molecular weight and presence of fluorine and chloride. |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase HPLC with UV detection at 254 nm to assess purity (>95%) and detect any residual starting materials or byproducts. |

| Melting Point Determination | Confirms salt formation and crystalline purity. |

| Elemental Analysis | Verifies C, H, N, F, and Cl content consistent with expected molecular formula. |

Summary Table of Preparation Method

| Preparation Stage | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Fluorination of phenyl ring | Selectfluor or BF₃·Et₂O, 0–40°C | 2,5-Difluorophenyl intermediate | Regioselective fluorination |

| Reductive amination | Acetone, NaBH₄ or LiAlH₄, THF or MeOH, 20–60°C | 1-(2,5-Difluorophenyl)-2-methylpropan-1-amine | Yield >75% |

| Hydrochloride salt formation | 4 M HCl in dioxane, 0 °C, 30 min | Hydrochloride salt, >95% purity | Stable, isolable solid |

| Purification | Concentration, trituration with diethyl ether | White solid product | Suitable for pharmaceutical research |

Research Findings and Notes

- The presence of fluorine atoms at the 2 and 5 positions on the phenyl ring enhances the compound’s lipophilicity and metabolic stability, which is beneficial for biological activity and pharmaceutical applications.

- Optimization of reductive amination conditions is crucial to avoid over-reduction or side reactions; mild reducing agents and controlled temperature are preferred.

- The hydrochloride salt formation step is critical for isolating the compound in a pure, stable form suitable for further biological testing or chemical derivatization.

- Continuous flow synthesis methods are emerging to improve scalability and reproducibility but require specialized equipment.

Q & A

Q. What are the critical steps in synthesizing 1-(2,5-difluorophenyl)-2-methylpropan-1-amine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves:

- Fluorophenyl precursor preparation : Halogenation or fluorination of a phenyl ring using reagents like Selectfluor or BF₃·Et₂O under controlled temperatures (0–40°C) .

- Amine backbone assembly : Condensation of the fluorophenyl intermediate with a ketone (e.g., acetone) via reductive amination using NaBH₄ or LiAlH₄, followed by HCl salt formation .

- Optimization : Parameters such as solvent polarity (e.g., THF vs. MeOH), temperature (20–60°C), and stoichiometric ratios are adjusted to maximize yield (>75%) and purity (>98%). Continuous flow reactors may enhance scalability .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to verify fluorine-induced deshielding in aromatic protons (δ 6.8–7.2 ppm) and amine proton integration .

- Mass spectrometry (MS) : ESI-MS for molecular ion confirmation (expected m/z ~220–230) and chloride adduct detection .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts (e.g., unreacted precursors) .

Q. How does the difluorophenyl group influence the compound’s physicochemical properties?

The 2,5-difluorophenyl substituent enhances:

- Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving membrane permeability .

- Electron-withdrawing effects : Stabilizes the amine group, reducing oxidation susceptibility.

- Binding affinity : Fluorine’s van der Waals interactions enhance target engagement in receptor-binding assays .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or degradation .

- Solubility : Dissolve in anhydrous DMSO (10–50 mM) for long-term storage; avoid aqueous buffers unless used immediately .

Advanced Research Questions

Q. How can enantioselective synthesis of the chiral amine be achieved?

- Chiral resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation, followed by recrystallization .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination to achieve >90% enantiomeric excess (ee) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Structure-activity relationship (SAR) studies : Compare 2,5-difluoro vs. 3,5-difluoro isomers. For example, 2,5-substitution may reduce steric hindrance, improving receptor binding (e.g., IC₅₀ = 50 nM vs. 120 nM for 3,5-isomer) .

- Kinetic assays : Use surface plasmon resonance (SPR) to measure on/off rates, identifying substituent effects on binding kinetics .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Docking simulations : Map fluorine interactions with hydrophobic pockets in target proteins (e.g., serotonin receptors) using AutoDock Vina .

- MD simulations : Assess conformational stability of the amine group in aqueous vs. lipid bilayer environments .

Q. What are the challenges in scaling up synthesis while maintaining batch consistency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.